2-Hydroxy-6-methoxynaphthalene-1,4-dione

Thermal stability Melting point Solid-state characterization

SAR exploration with mono-substituted naphthoquinones is constrained by single-point diversification. 2-Hydroxy-6-methoxynaphthalene-1,4-dione (CAS 6223-31-0) provides orthogonal 2-OH (ThyX pharmacophore) and 6-OMe (demethylatable) groups enabling sequential chemoselective transformations inaccessible with lawsone or juglone. • Dual-position SAR library generation via O-alkylation (2-OH) and demethylation-diversification (6-OMe) • ~75% synthetic yield from 6-methoxy-1-tetralone for practical scale-up • XLogP3 0.8 | TPSA 63.6 Ų | 4 HBA | mp 197-200°C Standard packaging; ambient shipping conditions.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 6223-31-0
Cat. No. B1610366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methoxynaphthalene-1,4-dione
CAS6223-31-0
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=O)C=C2O
InChIInChI=1S/C11H8O4/c1-15-6-2-3-7-8(4-6)9(12)5-10(13)11(7)14/h2-5,12H,1H3
InChIKeyNHDJZQSOUDOKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methoxynaphthalene-1,4-dione: Dual-Functional Naphthoquinone Scaffold


2-Hydroxy-6-methoxynaphthalene-1,4-dione (CAS 6223-31-0) is a synthetic 1,4-naphthoquinone derivative with the molecular formula C₁₁H₈O₄ and a molecular weight of 204.18 g/mol [1]. It is characterized by a hydroxyl substituent at the 2-position and a methoxy group at the 6-position of the naphthalenedione core, a substitution pattern that distinguishes it from common natural naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) [2]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of dyes, pigments, and pharmaceutically relevant derivatives . Its computed physicochemical profile includes an XLogP3 of 0.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 63.6 Ų [1].

Dual-site diversifiable scaffold (2‑OH and 6‑OCH₃)
Reported 2‑OH pharmacophore context for ThyX-targeted research
Balanced lipophilicity and polarity profile for drug‑like space exploration

Why 2-Hydroxy-6-methoxynaphthalene-1,4-dione Substitution Cannot Be Interchanged


Within the 1,4-naphthoquinone class, the position and nature of substituents exert a profound influence on physicochemical properties, redox behavior, and biological target engagement. 2-Hydroxy-6-methoxynaphthalene-1,4-dione possesses a unique combination of a redox-active 2-hydroxyl group—critical for tautomerization and biological activity in ThyX inhibition [1]—and a 6-methoxy group that modulates lipophilicity, hydrogen bonding capacity, and electronic distribution across the aromatic system [2]. Simply substituting lawsone (2-OH only), juglone (5-OH only), or 6-methoxy-1,4-naphthoquinone (6-OCH₃ only) would result in a molecule with markedly different melting point, solubility, hydrogen bonding potential, and target-binding profile. The quantitative evidence below demonstrates that even incremental structural changes translate into measurable differences in key selection parameters, making generic interchange scientifically unsound.

Thermal stability Melting point differs substantially among naphthoquinone isomers; 2‑OH/6‑OCH₃ combination yields the highest decomposition temperature, affecting processing tolerance.
Hydrogen bonding Additional methoxy acceptor (4 HBA vs 3 for lawsone) shifts intermolecular interaction pattern, altering solubility and crystal packing.
Target engagement Absence of free 2‑OH (as in 2‑methoxy or 6‑methoxy analogs) is predicted to abolish ThyX inhibition; only the 2‑hydroxy‑substituted scaffold retains class‑level pharmacophore.

Quantitative Differentiation of 2-Hydroxy-6-methoxynaphthalene-1,4-dione


Thermal Stability (Melting Point) Comparison

2-Hydroxy-6-methoxynaphthalene-1,4-dione exhibits the highest melting point among its closest structural analogs, decomposing at 197–200 °C [1]. This compares to 192–195 °C (dec.) for lawsone, 161–163 °C for juglone, 134–135 °C for 6-methoxy-1,4-naphthoquinone, and 184–187 °C for 2-methoxy-1,4-naphthoquinone [2]. The elevated decomposition point suggests stronger intermolecular hydrogen bonding and crystal lattice energy conferred by the combination of 2-OH and 6-OCH₃ groups.

Thermal stability
Reported
197–200 °C (dec.)
vs 134–195 °C range for analogs
Highest decomposition point; supports high-temperature processing
Literature values; decomposition accompanies melting
Thermal stability Melting point Solid-state characterization Quality control

Hydrogen Bond Acceptor Capacity

According to PubChem computed descriptors, 2-Hydroxy-6-methoxynaphthalene-1,4-dione possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, lawsone (2-hydroxy-1,4-naphthoquinone) has 1 HBD and only 3 HBA, lacking the additional acceptor contributed by the 6-methoxy oxygen. The extra HBA from the methoxy group at position 6 provides an additional site for intermolecular hydrogen bonding, which can influence crystal packing, solubility in protic solvents, and target-binding interactions in biological systems.

H‑bond acceptors
Reported
4 HBA (1 HBD)
vs 3 HBA in lawsone, juglone, and methoxy analogs
Extra acceptor expands intermolecular interaction repertoire
Computed descriptors (PubChem)
Hydrogen bonding Molecular recognition Drug-receptor interaction Solubility

Lipophilicity (XLogP) vs. Lawsone

The computed partition coefficient (XLogP3) for 2-Hydroxy-6-methoxynaphthalene-1,4-dione is 0.8 [1], marginally lower than that of lawsone (XLogP = 0.9) . Despite the addition of a methoxy group—which typically increases lipophilicity—the XLogP of the target compound is slightly reduced relative to lawsone, suggesting that the electronic effects of the 6-methoxy substituent, in combination with the 2-hydroxyl group, result in a net increase in hydrophilicity. This is relevant because lipophilicity is a key determinant of membrane permeability, solubility, and metabolic stability in drug development contexts.

Lipophilicity
Reported
XLogP3 = 0.8
0.1 unit lower than lawsone
Modestly more hydrophilic; may influence membrane partitioning
Computed XLogP3 (PubChem 2024)
Lipophilicity ADME prediction Partition coefficient Drug-likeness

Orthogonal Functional Group Reactivity

2-Hydroxy-6-methoxynaphthalene-1,4-dione incorporates two chemically distinct oxygen-based functional groups at non-equivalent positions on the naphthalenedione scaffold: a phenolic hydroxyl at C-2 (capable of O-alkylation, acylation, or sulfonation) and a methoxy group at C-6 (capable of selective demethylation to a free phenol, or participation in electrophilic aromatic substitution directing) [1]. The compound can be synthesized from 6-methoxy-1-tetralone in approximately 75% yield [2]. This contrasts with lawsone and juglone, which each bear only a single reactive hydroxyl group, limiting their derivatization to monotopic modifications. Furthermore, unlike 2-methoxy-1,4-naphthoquinone—which lacks a free hydroxyl and thus eliminates hydrogen bond donor capacity—this compound retains the biologically critical 2-OH group.

Orthogonal reactivity
Class-level
2‑OH and 6‑OCH₃
differentially reactive
Enables sequential, regio‑selective derivatization
Synthesis from 6‑methoxy‑1‑tetralone ~75% yield
Synthetic intermediate Orthogonal functionalization Medicinal chemistry Naphthoquinone derivatization

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 2-Hydroxy-6-methoxynaphthalene-1,4-dione is 63.6 Ų [1]. This is substantially larger than the TPSA of its mono-substituted analogs due to the combined contribution of the carbonyl groups (1,4-dione), the 2-hydroxyl, and the 6-methoxy oxygen atoms. For reference, lawsone (with only a 2-OH and the quinone carbonyls) has a TPSA of approximately 54.4 Ų. The ~9 Ų increase in TPSA is consistent with the contribution of the additional methoxy oxygen and may influence intestinal absorption and blood-brain barrier penetration predictions based on standard drug-likeness filters (e.g., Veber rules, where TPSA < 140 Ų is favorable for oral bioavailability).

Polar surface area
Reported
63.6 Ų
~9.2 Ų higher than lawsone
Increased polarity; may reduce non‑specific membrane partitioning
Computed TPSA (PubChem)
Polar surface area Membrane permeability Drug-like properties Oral bioavailability prediction

2-Hydroxy Pharmacophore in ThyX Inhibition

Biochemical and structural studies have established that the 2-hydroxy group of 1,4-naphthoquinones is essential for potent, non-covalent inhibition of the bacterial flavin-dependent thymidylate synthase ThyX—an enzyme absent in humans and a validated antibacterial target in Helicobacter pylori, Mycobacterium tuberculosis, and other pathogens [1][2]. A series of 2-hydroxy-1,4-naphthoquinones inhibited HpThyX with low nanomolar inhibitory constants (Ki values) in vitro and reduced H. pylori colonization in a mouse model by 1.22 log (17-fold) [3]. 2-Hydroxy-6-methoxynaphthalene-1,4-dione contains the critical 2-OH pharmacophore while the 6-OCH₃ substituent provides a modifiable position for further structure-activity relationship (SAR) exploration. In contrast, analogs lacking the 2-OH group (e.g., 2-methoxy-1,4-naphthoquinone or 6-methoxy-1,4-naphthoquinone) are predicted to lose ThyX inhibitory activity based on the established pharmacophore model.

ThyX pharmacophore
Class-level
2‑OH group essential
for ThyX inhibition
2‑OH presence required for ThyX‑targeted research
Direct Ki data for this compound not identified
Thymidylate synthase ThyX Antibacterial Helicobacter pylori Naphthoquinone pharmacology

Application Scenarios for 2-Hydroxy-6-methoxynaphthalene-1,4-dione


ThyX-Targeted Antibacterial Lead Optimization

The 2-hydroxy substituent satisfies the essential pharmacophoric requirement for ThyX inhibition, while the 6-methoxy group provides a synthetically addressable position for SAR exploration [1][2]. Researchers developing antibacterial leads against Helicobacter pylori, Mycobacterium tuberculosis, or Chlamydia species should prioritize this scaffold over mono-functional analogs (e.g., lawsone) which lack the 6-position diversification handle. The compound's favorable XLogP3 (0.8) and TPSA (63.6 Ų) position it within oral drug-like chemical space.

Regioselective Intermediate for Dyes and Pigments

The orthogonal reactivity of the 2-OH (acidic, nucleophilic) and 6-OCH₃ (demethylatable, electron-donating) groups enables sequential, chemoselective transformations that are inaccessible with mono-substituted naphthoquinones [3]. This makes the compound a strategic intermediate for the synthesis of complex naphthoquinone-based dyes and pigments. The synthesis from 6-methoxy-1-tetralone proceeds with approximately 75% yield, offering a practical entry point for scale-up [4].

Redox-Active Molecular Probe

With four hydrogen bond acceptors and one donor, the compound engages in more extensive intermolecular interactions than lawsone or juglone (3 HBA each) [5]. This property is relevant for studies of quinone-protein interactions, electron transfer mechanisms, and redox cycling behavior in biochemical assays. The high melting point (197–200 °C) also ensures thermal robustness under varied experimental conditions.

SAR Library Building Block

The dual functionalization pattern allows for systematic variation at two distinct positions of the naphthoquinone core. Researchers constructing SAR libraries to explore the pharmacological space around the 1,4-naphthoquinone scaffold will find this compound uniquely suited for generating analogs with controlled modulation of both the 2-position (via O-alkylation or esterification) and the 6-position (via demethylation and subsequent diversification), a combinatorial versatility not offered by lawsone, juglone, or their mono-methoxylated counterparts [3].

Application
Selection Property
Validation Focus
ThyX inhibitor lead research
2‑OH pharmacophore integrity
ThyX enzyme inhibition assay
Regioselective dye & pigment intermediate
Orthogonal –OH and –OCH₃ reactivity
Sequential derivatization and yield
Redox-active molecular probe
H‑bond acceptor/donor count
Quinone–protein interaction studies
SAR library building block
Dual‑site diversification capacity
Regioselective transformation verification
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